2(5H)-Furanone, 5-(4-hexen-2-ynylidene)-
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Overview
Description
2(5H)-Furanone, 5-(4-hexen-2-ynylidene)- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound features a furanone ring with a hexen-2-ynylidene substituent, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-(4-hexen-2-ynylidene)- typically involves the following steps:
Formation of the Furanone Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 4-hydroxy-2-butanone.
Introduction of the Hexen-2-ynylidene Group: This step may involve coupling reactions such as the Sonogashira coupling, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 5-(4-hexen-2-ynylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkenes or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigation of its pharmacological effects and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 5-(4-hexen-2-ynylidene)- would depend on its specific biological activity. Generally, furanones can interact with various molecular targets such as enzymes, receptors, and DNA. The hexen-2-ynylidene group may enhance its binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone: The parent compound without the hexen-2-ynylidene substituent.
5-Methyl-2(5H)-Furanone: A similar compound with a methyl group instead of the hexen-2-ynylidene group.
5-(2-Butynyl)-2(5H)-Furanone: A compound with a butynyl group instead of the hexen-2-ynylidene group.
Uniqueness
2(5H)-Furanone, 5-(4-hexen-2-ynylidene)- is unique due to the presence of the hexen-2-ynylidene group, which may impart distinct chemical reactivity and biological activity compared to other furanones.
Properties
CAS No. |
23251-68-5 |
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Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-hex-4-en-2-ynylidenefuran-2-one |
InChI |
InChI=1S/C10H8O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h2-3,6-8H,1H3 |
InChI Key |
ZNOFNADHELRFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC#CC=C1C=CC(=O)O1 |
Origin of Product |
United States |
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